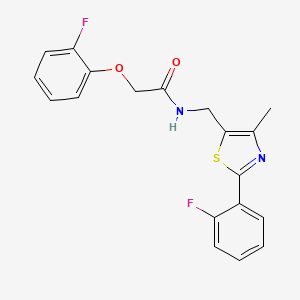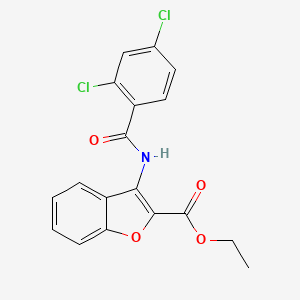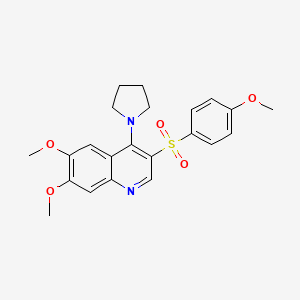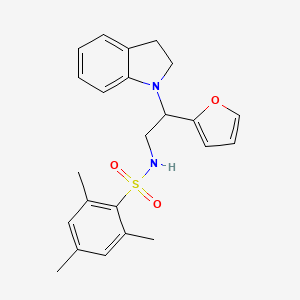![molecular formula C9H15Cl2NO B2653932 N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride CAS No. 2551114-88-4](/img/structure/B2653932.png)
N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2551114-88-4 . It has a molecular weight of 224.13 . The compound is stored at a temperature of -10 degrees . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14ClNO.ClH/c1-7(2)5-11-6-8-3-4-9(10)12-8;/h3-4,7,11H,5-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.13 . It is a powder in physical form . The compound is stored at a temperature of -10 degrees .Scientific Research Applications
Anti-Inflammatory Activity
The compound’s structure suggests potential anti-inflammatory effects. Researchers have investigated its ability to modulate inflammatory pathways, such as inhibiting pro-inflammatory cytokines or blocking NF-κB signaling. Further studies are needed to elucidate its mechanism of action and evaluate its therapeutic potential in inflammatory diseases .
Antioxidant Properties
EN300-27664271 may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its unique chemical features make it an interesting candidate for developing novel antioxidants. Researchers explore its efficacy in preventing oxidative stress-related conditions, including neurodegenerative diseases and cardiovascular disorders .
Neuroprotective Effects
Given its structural resemblance to neurotransmitters, this compound has drawn attention in neuropharmacology. Studies suggest that it could enhance neuronal survival, promote synaptic plasticity, or modulate neurotransmitter release. Investigating its potential in neurodegenerative diseases like Alzheimer’s or Parkinson’s is an active area of research .
Anticancer Properties
EN300-27664271’s unique chemical scaffold makes it an intriguing candidate for cancer research. Researchers explore its effects on tumor cell proliferation, apoptosis, and metastasis. Preliminary data indicate potential anticancer activity, but further studies are essential to validate its efficacy and safety .
Antimicrobial Activity
The compound’s structure includes functional groups associated with antimicrobial properties. Researchers investigate its effects against bacteria, fungi, and viruses. It may serve as a lead compound for developing new antimicrobial agents or enhancing existing ones .
Analgesic Potential
EN300-27664271’s structural features resemble those of analgesic compounds. Researchers explore its interactions with pain receptors and its potential to alleviate pain. Investigating its efficacy in chronic pain management or neuropathic pain conditions is an ongoing area of interest .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-[(5-chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO.ClH/c1-7(2)5-11-6-8-3-4-9(10)12-8;/h3-4,7,11H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZUWBXUYSJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(O1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2653852.png)

![4-Butoxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2653855.png)



![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2653860.png)
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2653861.png)
![4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2653862.png)



![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)